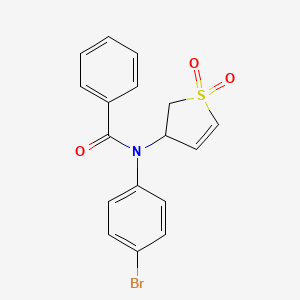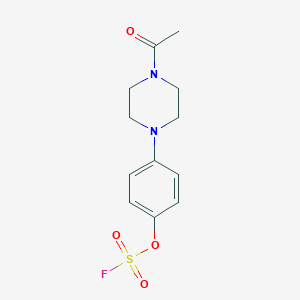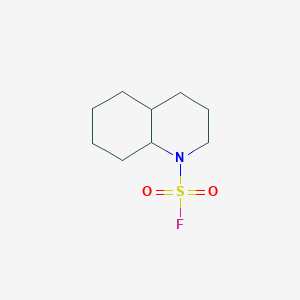![molecular formula C24H18N4O3S B2484311 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291863-15-4](/img/structure/B2484311.png)
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is related to the family of oxadiazole and phthalazinone derivatives, known for their diverse biological activities and chemical properties. This introduction aims to explore the synthesis, molecular structure, chemical reactions, and properties of compounds within this chemical family.
Synthesis Analysis
The synthesis of closely related compounds often involves one-pot, multi-component reactions, offering efficient pathways to complex structures. For example, Torkian et al. (2011) described an efficient method for synthesizing derivatives through a one-pot, four-component reaction, showcasing the synthetic accessibility of such compounds (L. Torkian, M. Dabiri, P. Salehi, M. Bararjanian, 2011).
Molecular Structure Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel oxadiazole derivatives, highlighting the importance of molecular structure analysis in understanding the chemical behavior and interaction potential of these compounds (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).
Scientific Research Applications
Antimicrobial Activities
Some research has focused on the synthesis of novel derivatives, including those related to the specified chemical structure, for antimicrobial applications. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial activities, with some compounds showing good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential for the development of new antimicrobial agents based on structural modifications of the mentioned compound.
Corrosion Inhibition
Another area of research involves the use of oxadiazole derivatives as corrosion inhibitors. A study on the thermodynamic properties of similar oxadiazole compounds demonstrated their effectiveness as steel corrosion inhibitors in sulfuric acid media, highlighting the potential of these compounds for industrial applications in protecting metals against corrosion (Bouklah et al., 2006).
Anticancer Activities
The search for novel anticancer agents has also led to the investigation of oxadiazole derivatives. Research on the design, synthesis, and evaluation of these derivatives for anticancer activity against various human cancer cell lines has shown promising results. Compounds demonstrated good to moderate activity, indicating the potential of oxadiazole derivatives as a basis for developing new anticancer treatments (Yakantham et al., 2019).
Antioxidant Activity
Additionally, oxadiazole derivatives have been evaluated for their antioxidant activity. A study found that some newly synthesized 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives exhibited antioxidant activity, with specific compounds showing significant radical scavenging properties (Mallesha et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-30-17-9-5-7-15(13-17)22-25-23(31-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)16-8-6-10-18(14-16)32-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMFHSKZGAINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)


![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)





![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
